molecular formula C40H66N4O16 B2598783 tunicamycin D2 CAS No. 66081-38-7

tunicamycin D2

Cat. No.: B2598783
CAS No.: 66081-38-7
M. Wt: 859.0 g/mol
InChI Key: XCEPHNBEHQJSSB-LGJGITPNSA-N
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Description

Overview of Tunicamycin (B1663573) Family and Research Relevance

Tunicamycin is a group of homologous nucleoside antibiotics produced by several species of Streptomyces bacteria, such as Streptomyces lysosuperificus. fermentek.com First discovered in the 1970s, the tunicamycin complex is a mixture of at least 10 closely related compounds. fermentek.comsigmaaldrich.comsigmaaldrich.com The core structure of these molecules consists of uracil (B121893), N-acetylglucosamine (GlcNAc), a unique 11-carbon aminodialdose called tunicamine (B1682046), and a fatty acid of variable length and branching attached to the amino group of tunicamine. sigmaaldrich.comresearchgate.net

The primary research significance of tunicamycin lies in its potent and specific inhibition of N-linked glycosylation, a critical post-translational modification of proteins in eukaryotic cells. mdpi.comportlandpress.com It achieves this by blocking the first step in the synthesis of N-linked glycoproteins: the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to dolichol phosphate (B84403). sigmaaldrich.comwikipedia.orgcellsignal.com This reaction is catalyzed by the enzyme GlcNAc phosphotransferase (GPT). wikipedia.orgnih.gov By inhibiting this initial step, tunicamycin prevents the formation of the lipid-linked oligosaccharide precursor required for the glycosylation of newly synthesized proteins in the endoplasmic reticulum (ER). fermentek.commdpi.com

This disruption of protein glycosylation leads to the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. fermentek.comnih.gov In response, cells activate a signaling network called the unfolded protein response (UPR). mdpi.comfocusbiomolecules.com While the UPR initially aims to restore homeostasis, prolonged or excessive ER stress can trigger apoptosis (programmed cell death). nih.govnih.gov

Due to this mechanism, tunicamycin is a vital experimental tool in biology for:

Studying Glycobiology : It allows researchers to investigate the roles of N-linked glycans in protein folding, stability, transport, and function. portlandpress.comnih.govplos.org

Cancer Research : Aberrant glycosylation is a hallmark of cancer, associated with tumor progression, metastasis, and chemoresistance. mdpi.comnih.gov Tunicamycin is used to study the effects of inhibiting glycosylation on cancer cell growth, survival, and sensitivity to other therapies. nih.govresearchgate.nete-century.us

Virology : Many viral envelope proteins are glycoproteins that require N-linked glycosylation for proper folding and function. Tunicamycin has been shown to inhibit the replication of various viruses by preventing the formation of their viral coats. sigmaaldrich.comnih.gov

Properties

IUPAC Name

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadec-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66N4O16/c1-21(2)15-13-11-9-7-5-4-6-8-10-12-14-16-26(48)42-29-33(53)30(50)24(57-39(29)60-38-28(41-22(3)46)32(52)31(51)25(20-45)58-38)19-23(47)36-34(54)35(55)37(59-36)44-18-17-27(49)43-40(44)56/h14,16-18,21,23-25,28-39,45,47,50-55H,4-13,15,19-20H2,1-3H3,(H,41,46)(H,42,48)(H,43,49,56)/b16-14+/t23-,24-,25-,28-,29-,30+,31-,32-,33-,34+,35-,36-,37-,38-,39+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEPHNBEHQJSSB-LGJGITPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66N4O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

859.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66081-38-7
Record name Tunicamycin X
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Record name Tunicamycin D2 homolog
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Record name TUNICAMYCIN X
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Discovery and Microbial Origin of Tunicamycins

Isolation from Streptomyces Species

The initial isolation and subsequent characterization of tunicamycin (B1663573) have been predominantly associated with various species of the genus Streptomyces. wikipedia.orgnih.gov These filamentous bacteria, particularly those found in soil, are prolific producers of a wide array of secondary metabolites, including many clinically important antibiotics. nih.govwjpmr.comnih.gov

Research has identified several Streptomyces species as producers of the tunicamycin complex. These include:

Streptomyces lysosuperificus : The original source from which tunicamycin was first isolated. wikipedia.orgresearchgate.net

Streptomyces chartreusis : This species is a well-documented producer of tunicamycin. google.comresearchgate.net

Streptomyces clavuligerus : Also known to produce tunicamycin. wikipedia.org

Streptomyces sp. DUT11 : A marine-derived strain from which tunicamycins I, V, and VII have been isolated. nih.gov

Streptomyces torulosus : Identified as a producer of tunicamycin antibiotics. researchgate.net

The isolation process typically involves separating the tunicamycin from the fermentation broth and the mycelial cake. google.com Common laboratory techniques for extraction and purification include solvent extraction, precipitation, and various forms of chromatography. google.com For instance, after fermentation, the broth can be filtered, and the filtrate adjusted to an acidic pH to be extracted with a solvent like n-butanol. google.com The mycelial cake can be washed with a water-miscible alcohol, such as methanol, to recover the antibiotic. google.com

Production by Specific Actinomycetes Strains

Actinomycetes are a group of Gram-positive bacteria renowned for their ability to produce a vast number of bioactive compounds, with the genus Streptomyces being the most prominent producer of antibiotics. nih.govcmu.ac.th Approximately two-thirds of all known antibiotics have their origin in actinomycetes. nih.gov The production of tunicamycin is a specific capability of certain strains within this group.

While Streptomyces is the most cited genus, tunicamycin production has also been reported in other bacteria, such as Bacillus cereus strain K-279, which is a notable exception as most producers are actinomycetes. oup.com The specific strains are key to the production of the antibiotic complex, and the ratio of the different tunicamycin factors can vary depending on the strain and the fermentation conditions used. google.com

Table 1: Selected Tunicamycin-Producing Actinomycetes Strains
StrainNotabilityReference
Streptomyces lysosuperificusOriginal source of tunicamycin isolation wikipedia.orgresearchgate.net
Streptomyces chartreusis NRRL 3882A specific strain used for studying tunicamycin production google.com
Streptomyces sp. DUT11Marine-derived strain producing tunicamycins I, V, and VII nih.gov
Streptomyces clavuligerusKnown producer of the tunicamycin complex wikipedia.org
Streptomyces torulosus T-4Confirmed to produce tunicamycin through spectral analysis researchgate.net

Fermentation Methodologies for Tunicamycin Complex Production

The production of the tunicamycin complex is achieved through submerged aerobic fermentation of the producing microbial strain. google.com The methodology involves cultivating the selected strain in a nutrient-rich culture medium under controlled conditions to maximize the yield of the antibiotic.

The composition of the fermentation medium is critical and typically contains assimilable sources of carbon, nitrogen, and inorganic salts. google.com An example of a medium composition includes glucose, soybean grits, acid-hydrolyzed casein, blackstrap molasses, and calcium carbonate. google.com

Table 2: Example Fermentation Medium for Tunicamycin Production by Streptomyces chartreusis
ComponentPercentage
Glucose1.25%
Soybean grits1.5%
Acid-hydrolyzed casein0.1%
Blackstrap molasses0.3%
CaCO₃0.25%
MgSO₄·7H₂O0.25%

Data sourced from patent information describing fermentation processes. google.com

The fermentation is carried out under specific physical conditions. These parameters are optimized to encourage the growth of the microorganism and the production of the desired secondary metabolite. wjpmr.com Key parameters include:

Temperature : Fermentation is typically conducted at a temperature around 30°C. google.com

Aeration : The culture must be aerated, for instance, at a rate of 0.5 volumes of air per volume of culture per minute. google.com

Agitation : The medium is stirred using conventional agitators, for example, at 300 revolutions per minute. google.com

pH : The initial pH of the medium is generally adjusted to neutral (around 7.0) before sterilization. google.com

Duration : The fermentation process is carried out for a period of several days, typically 2 days or more, until a substantial amount of tunicamycin is produced. google.comresearchgate.net

Following the fermentation period, the tunicamycin complex is harvested from both the culture broth and the mycelium. google.com

Structural Elucidation and Homolog Characterization of Tunicamycins

Overview of Tunicamycin (B1663573) Core Structural Components

The fundamental structure of tunicamycin is complex, consisting of several key components. At its heart is tunicamine (B1682046), an 11-carbon aminodialdose. ox.ac.uk This unique sugar is linked to three other distinct moieties:

Uracil (B121893): A pyrimidine (B1678525) base, one of the four main nucleobases found in RNA. researchgate.net

N-acetylglucosamine (GlcNAc): An amide derivative of the monosaccharide glucose. fermentek.comresearchgate.net

Fatty Acid: A variable-length fatty acid chain is attached via an amide linkage to the amino group of tunicamine. fermentek.commdpi.com

The uracil and N-acetylglucosamine are O-glycosidically linked to the tunicamine core, specifically at the C5'-C6' position through a 1,1-β,α-trehalose-type glycosidic bond. fermentek.comresearchgate.net The variability in the length and branching of the fatty acid chain is what gives rise to the different tunicamycin homologs. researchgate.net

Methodologies for Homolog Separation and Analysis

The separation and analysis of the individual tunicamycin homologs from the naturally produced mixture require sophisticated analytical techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for separating tunicamycin homologs. sigmaaldrich.comnih.gov This technique allows for the isolation of individual components based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. nih.govmdpi.com For instance, semi-preparative reversed-phase HPLC using a C18 column with a water-acetonitrile mobile phase has been successfully employed to yield purified tunicamycin compounds. mdpi.com

Liquid Chromatography-Electrospray Ionization-Collision-Induced Dissociation-Mass Spectrometry (LC-ESI-CID-MS): This powerful combination of techniques is instrumental in the structural characterization of tunicamycin homologs. researchgate.net

LC (Liquid Chromatography) separates the homologs. nih.gov

ESI (Electrospray Ionization) is a soft ionization technique that allows the large, thermally labile tunicamycin molecules to be introduced into the mass spectrometer without significant fragmentation. nih.gov

CID (Collision-Induced Dissociation) is then used to induce fragmentation of the ionized molecules. researchgate.net The resulting fragmentation patterns are diagnostic for the different parts of the tunicamycin structure, enabling precise structural assignments and the identification of the N-acyl variants. researchgate.netnih.gov

This methodology has been so effective that it has led to the identification of previously unknown tunicamycin homologs. nih.gov The analysis of fragment ions can localize stable isotope incorporation, which is crucial for biosynthetic studies. researchgate.netresearchgate.net

Biosynthetic Pathways of Tunicamycins

Genetic Basis: Identification and Characterization of tun Gene Clusters (e.g., tunA-tunL)

The genetic foundation for tunicamycin (B1663573) biosynthesis is the tun gene cluster. researchgate.net Initially identified in Streptomyces chartreusis, this cluster contains the essential genes required for the antibiotic's production. researchgate.netox.ac.uk Gene disruption experiments and bioinformatic analyses have revealed that a minimal set of 12 genes, designated tunA through tunL, is sufficient for tunicamycin biosynthesis. researchgate.netnih.govoup.com Heterologous expression of this gene cluster in a non-producing Streptomyces host successfully induced tunicamycin production, confirming the role of these genes. researchgate.netoup.comoup.com

The genes within the cluster are tightly organized and are likely transcribed as a single polycistronic message from two primary promoters. researchgate.net While some genes like tunM and tunN are found in some producing strains, they are not considered essential for the core biosynthesis. researchgate.netfrontiersin.org The G+C content of the tun gene cluster is notably lower than the typical Streptomyces genome, suggesting it may have been acquired through horizontal gene transfer from another organism. ox.ac.uk

Table 1: Selected Genes in the tun Cluster and Their Proposed Functions

Gene Proposed Function Source(s)
tunA UDP-GlcNAc 5,6-dehydratase; initiates the modification of UDP-GlcNAc. ox.ac.ukresearchgate.netwikipedia.org
tunB Radical SAM enzyme; catalyzes the key C-C bond formation. researchgate.netnih.govnih.gov
tunD Glycosyltransferase; involved in forming the α,β-1",11'-glycosidic bond. longdom.orgresearchgate.net
tunF C-4" epimerase; acts on the UDP-6-deoxy-GlcNAc-5,6-ene intermediate. ox.ac.ukrsc.org
tunG Putative monophosphatase; involved in producing uridine (B1682114) from UTP. wikipedia.orgrsc.org
tunH Hydrolase; proposed to hydrolyze UDP from the tunicaminyl-uracil intermediate. researchgate.net
tunI/J Immunity proteins; provide resistance to tunicamycin for the producing organism. researchgate.net
tunL Regulator of lipid synthesis; diverts fatty acids for tunicamycin acylation. rsc.org

| tunN | NUDIX hydrolase; acts as a pyrophosphatase on UTP to yield UMP. | wikipedia.orgrsc.org |

Proposed Enzymatic Steps in Tunicamycin Biosynthesis

The biosynthesis of tunicamycin is a multi-step enzymatic cascade that assembles the molecule from its constituent parts. researchgate.net A seven-step pathway has been proposed based on the functions of the tun gene products. nih.govoup.com

The process begins with the modification of two primary precursors: UDP-N-acetylglucosamine (UDP-GlcNAc) and uridine. rsc.org

Formation of an exo-glycal intermediate : The enzyme TunA, a UDP-GlcNAc 5,6-dehydratase, acts first on UDP-GlcNAc to form an exo-glycal enol ether intermediate, UDP-6-deoxy-GlcNAc-5,6-ene. ox.ac.ukresearchgate.net

Epimerization : TunF then epimerizes this product at the C-4" position to yield UDP-6-deoxy-GalNAc-5,6-ene. ox.ac.uk This unique enol ether is a key intermediate for the subsequent C-C bond formation. ox.ac.uk

Uridine activation : Concurrently, uridine is prepared from uridine triphosphate (UTP) through the actions of the NUDIX hydrolase TunN and the phosphatase TunG. wikipedia.orgrsc.org

Radical-mediated C-C bond formation : The radical SAM enzyme, TunB, catalyzes the crucial coupling of the uridine and the sugar intermediate. researchgate.netnih.gov It generates a 5'-deoxyadenosyl radical from S-adenosyl-L-methionine (SAM), which then creates a radical on the uridine substrate. wikipedia.orgrsc.org This radical attacks the enol ether, forming the 11-carbon tunicamine (B1682046) core. nih.gov

Glycosylation : After the core is formed, the enzyme TunD, an unusual glycosyltransferase, attaches an N-acetylglucosamine molecule to form the characteristic α,β-1",11'-glycosidic bond. longdom.orgresearchgate.net

Acylation : The final step involves the attachment of a fatty acid side chain to the tunicamine core. rsc.org The length and branching of this fatty acid determine the specific tunicamycin analogue produced, such as tunicamycin D2. The enzyme TunL is thought to regulate lipid metabolism to ensure a supply of fatty acids for this step. rsc.org

Metabolic Precursors and Labeling Studies (e.g., Tunicamine from Uridine and UDP-GlcNAc)

Isotopic labeling studies have been fundamental in elucidating the metabolic origins of the tunicamycin structure. nih.govresearchgate.net These experiments confirmed that the unique 11-carbon tunicamine dialdose sugar is derived from two primary precursors: a 5-carbon furanose unit from uridine and a 6-carbon N-acetylamino-pyranose unit from UDP-GlcNAc. nih.govresearchgate.netresearchgate.net

Experiments using ¹³C-labeled glucose showed equivalent incorporation into both the α-1" and β-11' anomeric carbons of the final molecule. nih.govresearchgate.net This finding strongly suggests that the tunicamine core and the externally linked GlcNAc residue both originate from the same metabolic pool of UDP-GlcNAc, without undergoing significantly different metabolic processing. nih.govresearchgate.net Furthermore, studies with [2-¹⁴C]uridine demonstrated its direct incorporation into the tunicamycin structure. researchgate.netresearchgate.net These results support a pathway where uridine-5'-aldehyde and a UDP-4-keto-6-ene-N-acetylhexosamine are formed and then coupled. nih.gov

Table 2: Metabolic Precursors of Tunicamycin

Precursor Contribution to Tunicamycin Structure Source(s)
Uridine Forms the 5-carbon uridyl-furanose part of the tunicamine core. nih.govresearchgate.netresearchgate.net
UDP-GlcNAc Provides the 6-carbon N-acetylamino-pyranose for the tunicamine core and the separate α-1"-linked GlcNAc residue. nih.govresearchgate.netscispace.com

| Fatty Acids | Acylates the amino group of the tunicamine core, creating the different tunicamycin analogues (A, B, C, D, etc.). | ox.ac.ukrsc.org |

Mechanisms of Biosynthetic Carbon-Carbon Bond Formation (e.g., Radical SAM Enzymes)

The formation of the carbon-carbon bond that links the uridine-derived and UDP-GlcNAc-derived moieties is one of the most remarkable steps in tunicamycin biosynthesis. researchgate.net This reaction is catalyzed by TunB, a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes. nih.govrsc.org

Radical SAM enzymes are characterized by a conserved CxxxCxxC motif that coordinates a [4Fe-4S] cluster. nih.govrsc.org This cluster facilitates the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical. nih.govrsc.org In the tunicamycin pathway, this radical is proposed to abstract a hydrogen atom from the C5' of uridine, creating a substrate radical. wikipedia.orgrsc.org This 5'-uridyl radical then undergoes an addition reaction with the C6' of the UDP-6-deoxy-GalNAc-5,6-ene intermediate generated by TunA and TunF. ox.ac.uknih.gov This radical-mediated coupling is a novel mechanism for C-C bond formation in natural product biosynthesis and is essential for creating the 11-carbon chain of tunicamine. ox.ac.uknih.gov Deletion of the tunB gene results in the accumulation of the exo-glycal intermediate, confirming its critical role downstream of the TunA/F enzymes. ox.ac.uk

Identification of Gene Clusters for Tunicamycin-like Antibiotics in Other Strains

Bioinformatic analysis has revealed the presence of gene clusters similar to the tun cluster in other bacterial strains, suggesting a wider distribution of tunicamycin-like antibiotic production. researchgate.netnih.govoup.com Homologous gene clusters have been identified in the genomes of Streptomyces clavuligerus ATCC 27064 and Actinosynnema mirum DSM 43827. researchgate.netnih.govoup.comasm.org

The cluster in S. clavuligerus is nearly identical in organization to the one in S. chartreusis. researchgate.netasm.org The cluster found in A. mirum also shows high similarity, although it appears to contain a truncated tunL gene and some frameshift mutations, which may render it a "silent" or non-functional gene cluster. ox.ac.uk More recently, a tun-like gene cluster was identified in the marine-derived Streptomyces sp. DUT11, which was shown to produce tunicamycins. frontiersin.org The identification of these clusters in diverse actinomycetes provides a valuable resource for genome mining and for the potential discovery of novel tunicamycin analogues through combinatorial biosynthesis. researchgate.netoup.comoup.com

Molecular Mechanism of Action of Tunicamycins

Inhibition of Polyprenyl-Phosphate N-Acetylhexosamine-1-Phosphate Transferases (PNPTs)

Tunicamycin (B1663573) acts as a potent inhibitor of PNPT enzymes. Structurally, it mimics the natural substrate, a UDP-N-acetylhexosamine sugar, allowing it to bind with high affinity to the active site of these enzymes. This binding competitively blocks the enzyme's ability to catalyze the transfer of N-acetylhexosamine-1-phosphate to a polyprenyl-phosphate lipid carrier, which is the foundational step in the biosynthesis of various essential polysaccharides and glycoproteins.

In eukaryotic cells, the primary target of tunicamycin is the enzyme UDP-N-acetylglucosamine:dolichyl-phosphate N-acetylglucosaminephosphotransferase, commonly known as GPT or DPAGT1. nih.gov This enzyme is located in the endoplasmic reticulum and catalyzes the first committed step in the biosynthesis of N-linked glycoproteins. nih.gov Tunicamycin exhibits high-affinity competitive inhibition towards GPT with respect to the UDP-N-acetylglucosamine (UDP-GlcNAc) substrate. nih.gov The molecular structure of tunicamycin, comprising uracil (B121893), N-acetylglucosamine, the unique 11-carbon sugar tunicamine (B1682046), and a fatty acyl chain, allows it to function as a substrate analog of UDP-GlcNAc. nih.govmdpi.com Its binding to GPT is exceptionally stable, significantly increasing the enzyme's thermal stability and effectively locking it in an inactive conformation. nih.gov This potent inhibition of DPAGT1 disrupts the N-glycosylation pathway, leading to an accumulation of unfolded proteins in the endoplasmic reticulum, a condition known as ER stress. nih.gov

Tunicamycin's potent antibacterial properties stem from its inhibition of bacterial PNPTs, which are essential for cell wall synthesis. mdpi.com The primary bacterial target is phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an enzyme critical for the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. nih.govmdpi.com By inhibiting MraY, tunicamycin blocks the formation of Lipid I, a key intermediate in the peptidoglycan synthesis cycle. nih.gov

Another significant bacterial target is the undecaprenyl-phosphate N-acetylglucosamine-1-phosphate transferase (WecA). nih.gov This enzyme is responsible for initiating the synthesis of various cell surface polysaccharides, including the O-antigen of lipopolysaccharide (LPS) and the enterobacterial common antigen (ECA). nih.gov The inhibition of both MraY and WecA leads to a catastrophic failure in maintaining cell wall integrity, resulting in bacterial cell death. nih.gov

EnzymeOrganism TypePathway InhibitedReference
DPAGT1 (GPT) EukaryoticN-linked Glycosylation nih.gov
MraY BacterialPeptidoglycan Synthesis nih.gov
WecA BacterialO-antigen & ECA Synthesis nih.gov

This table summarizes the key enzyme targets of Tunicamycin in different organisms.

The tunicamycin complex consists of several homologous compounds that differ primarily in the structure of their fatty acyl side chains. mdpi.com Tunicamycin D1 and D2 are two such homologs. The length and branching of this fatty acid chain are known to influence the inhibitory activity of the molecule. mdpi.com This lipid tail is believed to interact with the transmembrane domain of the target enzyme and the surrounding lipid bilayer, contributing to the stability of the enzyme-inhibitor complex. nih.gov

While the principle that the fatty acid chain length modulates biological activity is well-established, specific IC50 values directly comparing the inhibitory potency of purified Tunicamycin D1 versus D2 against enzymes like DPAGT1 or MraY are not detailed in the available literature. However, the variation in the fatty acid chain length across different tunicamycin homologs is a key factor in their differing hydrophobic properties, which in turn affects their pharmacokinetic behavior and potency. mdpi.com

Biochemical Inhibition of N-Glycosylation Pathway

The inhibition of DPAGT1 by tunicamycin D2 is the initiating event that leads to the complete shutdown of the N-linked glycosylation pathway in eukaryotic cells. This pathway is essential for the proper folding, stability, and function of a vast number of proteins. nih.gov

The catalytic action of DPAGT1 involves the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from the donor substrate UDP-GlcNAc to the lipid carrier dolichyl phosphate (B84403) (Dol-P), which is embedded in the membrane of the endoplasmic reticulum. This reaction forms dolichyl-pyrophosphoryl-N-acetylglucosamine (Dol-PP-GlcNAc), the first lipid-linked saccharide intermediate in the pathway. nih.gov this compound, by competitively inhibiting DPAGT1, directly prevents the formation of this crucial intermediate. nih.gov Without the synthesis of Dol-PP-GlcNAc, the entire downstream assembly line for the core oligosaccharide is halted at its very first step.

The Dol-PP-GlcNAc intermediate serves as the foundation upon which a core oligosaccharide chain (composed of more GlcNAc, mannose, and glucose residues) is built through the sequential action of other glycosyltransferases. Once this precursor oligosaccharide is fully assembled on the dolichol carrier, it is transferred en bloc to specific asparagine residues on nascent polypeptide chains by the oligosaccharyltransferase (OST) complex. This transfer creates the N-glycosidic linkage.

By preventing the formation of the initial Dol-PP-GlcNAc lipid intermediate, this compound ensures that the full precursor oligosaccharide is never synthesized. nih.gov Consequently, the OST complex has no glycan substrate to transfer to proteins. This results in the synthesis of proteins that completely lack N-linked glycans, leading to misfolding, aggregation, and subsequent degradation, ultimately inducing the unfolded protein response (UPR) and ER stress. nih.gov

Inhibited StepConsequenceReference
Formation of Dol-PP-GlcNAcHalts the first step of the dolichol cycle. nih.gov
Assembly of Precursor OligosaccharideThe full glycan chain cannot be synthesized. nih.gov
Transfer by OST ComplexNo glycan is available to be attached to proteins. nih.gov
Protein GlycosylationResults in non-glycosylated, misfolded proteins. nih.gov

This table outlines the sequential failure in the N-glycosylation pathway caused by Tunicamycin.

Structural Basis of Enzyme-Inhibitor Interactions

The inhibition of phospho-N-acetylmuramoyl-pentapeptide translocase (MraY) by tunicamycins is rooted in specific, high-affinity interactions within the enzyme's active site. Elucidation of these interactions at an atomic level has been made possible through X-ray crystallography and computational modeling, providing a detailed framework for understanding the inhibitor's mechanism and for guiding the rational design of new antibiotics.

X-Ray Crystal Structures of MraY-Tunicamycin and MraY-Muraymycin D2 Complexes

The advent of crystallographic studies on MraY has been a significant breakthrough in the field. The crystal structure of MraY from Clostridium bolteae in complex with tunicamycin (PDB ID: 5JNQ) was determined at a resolution of 2.60 Å. rcsb.orgresearchgate.net This structure revealed that tunicamycin binds to the cytoplasmic face of the enzyme, in a highly conserved active site. researchgate.net A key observation from this structure was that the fatty acyl chain of tunicamycin, which is the distinguishing feature among its homologs like this compound, could not be fully modeled due to poor electron density. acs.org This is likely a consequence of the chemical heterogeneity of the tunicamycin sample used for crystallization, leading to a variety of conformations for the lipid tail. acs.org

For comparative purposes, the crystal structure of MraY from Aquifex aeolicus (MraYAA) in complex with another nucleoside inhibitor, muraymycin D2 (MD2) (PDB ID: 5CKR), offers valuable insights. rcsb.org This complex, resolved at 2.95 Å, shows that upon binding of the inhibitor, MraY undergoes significant conformational changes near the active site. rcsb.org These changes lead to the formation of distinct nucleoside-binding and peptide-binding pockets. rcsb.org While tunicamycin and muraymycin D2 are structurally different, they both target the same essential enzyme, and a comparison of their binding modes can highlight common and distinct features of MraY inhibition.

Complex Organism PDB ID Resolution Key Findings
MraY-TunicamycinClostridium bolteae5JNQ2.60 ÅReveals the binding mode of the tunicamycin core to the MraY active site. rcsb.orgresearchgate.net
MraY-Muraymycin D2Aquifex aeolicus5CKR2.95 ÅShows significant conformational changes in MraY upon inhibitor binding, forming distinct pockets. rcsb.org

Binding Pockets and Key Residues for Tunicamycin and this compound Interaction

The binding of the tunicamycin core to MraY involves a series of specific interactions within well-defined pockets of the active site. acs.orgacs.org Although the crystal structure does not resolve the specific side chain of this compound, the interactions of the shared molecular components are detailed.

The uracil moiety of tunicamycin is inserted into a well-defined pocket where it is stabilized by several key residues. A critical interaction is the π-π stacking with a highly conserved phenylalanine residue (F228 in C. bolteae MraY). researchgate.netacs.org This interaction is a common feature for many nucleoside inhibitors of MraY. researchgate.net The uracil pocket is further defined by interactions with residues such as Gly176 and Asn221. acs.org

The N-acetylglucosamine (GlcNAc) moiety also has a specific binding pocket. The 6"-hydroxyl group of the GlcNAc ring has been identified as a critical motif for the potent inhibition of MraY. acs.org This hydroxyl group forms hydrogen bonds with the main chain carbonyl of Phe173 and with His290 of the catalytic HHH motif. acs.org

The tunicamine sugar and the fatty acyl tail are positioned in a more open and hydrophobic region of the active site. acs.orgacs.org While the precise interactions of the this compound fatty acyl chain are not crystallographically defined, it is understood that the length and branching of this chain influence the binding affinity to MraY. acs.orgnih.gov The hydrophobic groove of MraY that accommodates the undecaprenyl phosphate substrate is also where the lipid tail of tunicamycin binds. researchgate.net

Below is a table summarizing the key interacting residues in the MraY active site with the different moieties of tunicamycin.

Tunicamycin Moiety Interacting MraY Residues (C. bolteae) Type of Interaction
UracilPhe228π-π stacking
Gly176, Asn221van der Waals contacts, hydrogen bonding
N-acetylglucosamine (GlcNAc)Phe173 (main chain)Hydrogen bond
His290Hydrogen bond
Fatty Acyl Tail (general)Hydrophobic groove residuesHydrophobic interactions

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations of Active Site Interactions

To overcome the limitations of X-ray crystallography, particularly the lack of resolution for the flexible fatty acyl tail, computational methods such as Quantum Mechanics/Molecular Mechanics (QM/MM) have been employed. acs.orgnih.govacs.org These calculations provide a more detailed and dynamic picture of the enzyme-inhibitor interactions at the quantum level.

QM/MM studies on the MraYCB-tunicamycin complex have helped to define the tunicamycin-binding pocket, which is composed of uracil-, tunicamine-, and GlcNAc-binding sub-pockets. acs.orgnih.gov These calculations have confirmed the importance of the π-π stacking interaction between the uracil ring and Phe228. acs.org

Furthermore, QM/MM simulations have highlighted the role of water molecules in mediating interactions within the active site. nih.govnih.gov Water-mediated hydrogen-bonding networks contribute to the stability of the uracil-binding pocket. nih.govresearchgate.net The calculations also reveal a complex network of hydrogen bonds, both conventional and unconventional, as well as charge-dipole and dipole-dipole interactions that stabilize the binding of tunicamycin to the MraY active site. nih.govnih.gov

These computational approaches allow for the modeling of the full this compound molecule, including its specific fatty acyl chain, providing hypotheses about its preferred conformation and interactions within the hydrophobic groove of MraY that can guide future inhibitor design.

Cellular and Molecular Research Applications of Tunicamycins

Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

Tunicamycin's primary mechanism of action is the blockage of the first step in N-linked glycoprotein (B1211001) synthesis, the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to dolichol phosphate (B84403). cellsignal.comtocris.com This disruption leads to an accumulation of unfolded or misfolded proteins within the ER lumen, a condition that triggers ER stress and subsequently activates the UPR. nih.govnih.gov The UPR is a complex signaling network aimed at restoring ER homeostasis but can lead to programmed cell death if the stress is prolonged or severe. nih.gov

Activation of UPR Pathways (e.g., PERK-eIF2α, IRE1α, ATF6, CHOP)

The UPR is mediated by three main ER transmembrane sensor proteins: PERK, IRE1α, and ATF6. jmb.or.krmdpi.com In response to the accumulation of unfolded proteins induced by tunicamycin (B1663573), these sensors become activated.

PERK-eIF2α Pathway: Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). molbiolcell.orgelifesciences.org This phosphorylation leads to a general attenuation of protein synthesis, reducing the load of new proteins entering the ER. mdpi.com However, it selectively enhances the translation of certain mRNAs, such as that for activating transcription factor 4 (ATF4). molbiolcell.orgplos.org ATF4, in turn, upregulates the expression of genes involved in stress response and apoptosis, including the C/EBP homologous protein (CHOP). frontiersin.org Studies have shown that tunicamycin treatment increases the phosphorylation of PERK and eIF2α. spandidos-publications.com

IRE1α Pathway: Upon activation by ER stress, IRE1α exhibits endoribonuclease activity, splicing the mRNA of X-box binding protein 1 (XBP1). frontiersin.org This spliced XBP1 (sXBP1) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. frontiersin.org Tunicamycin treatment has been demonstrated to induce the splicing of XBP1. frontiersin.org The IRE1α pathway can also activate downstream signaling cascades, including the JNK pathway, which can contribute to apoptosis. frontiersin.org

ATF6 Pathway: In response to ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved to release its active cytosolic domain. molbiolcell.orgfrontiersin.org This active fragment then moves to the nucleus to upregulate the expression of ER chaperones and other UPR target genes. frontiersin.org Tunicamycin has been shown to induce the activation of ATF6. spandidos-publications.com

CHOP: As a downstream effector of the UPR pathways, particularly the PERK-ATF4 axis, CHOP plays a critical role in mediating apoptosis under conditions of prolonged ER stress. frontiersin.orgmdpi.com Tunicamycin treatment consistently leads to the increased expression of CHOP. koreamed.orgdntb.gov.ua

Table 1: Effect of Tunicamycin on UPR Pathway Components

UPR PathwayKey ProteinEffect of Tunicamycin TreatmentReference
PERK-eIF2αp-PERKIncreased phosphorylation spandidos-publications.com
p-eIF2αIncreased phosphorylation spandidos-publications.com
ATF4Increased expression molbiolcell.orgplos.org
IRE1αIRE1αIncreased expression/activation spandidos-publications.com
sXBP1Increased splicing frontiersin.org
ATF6ATF6Increased activation/cleavage spandidos-publications.com
Apoptotic EffectorCHOPIncreased expression koreamed.orgdntb.gov.ua

Role in ER-Phagy and Autophagy Modulation

ER-phagy is a selective form of autophagy that targets portions of the ER for degradation by lysosomes, thereby helping to restore ER homeostasis. mdpi.comnih.gov Tunicamycin-induced ER stress has been shown to trigger ER-phagy. embopress.orgfrontiersin.org This process can be mediated by specific ER-phagy receptors that link the ER to the autophagy machinery. nih.gov For example, in yeast, both macro-ER-phagy and micro-autophagy are utilized in response to tunicamycin-induced UPR. nih.gov In mammalian cells, tunicamycin treatment can induce autophagy as a protective response to ER stress. cellsignal.complos.org However, if the stress is severe and prolonged, the autophagic response can switch from a pro-survival to a pro-death mechanism. nih.gov Studies have indicated that the UPR components PERK and ATF4 are essential for tunicamycin-induced autophagy, while IRE1α may have an opposing role. nih.gov

Modulation of Protein Glycosylation and Processing

As a direct inhibitor of N-linked glycosylation, tunicamycin profoundly impacts the synthesis, folding, and maturation of a vast number of proteins that transit through the secretory pathway. mdpi.comresearchgate.net

Impact on N-Linked Glycoprotein Synthesis and Maturation

Tunicamycin blocks the initial and committing step of N-linked glycosylation, preventing the attachment of the core oligosaccharide chain to asparagine residues of nascent polypeptide chains in the ER. wikipedia.orgmdpi.com This inhibition leads to the production of non-glycosylated or under-glycosylated proteins. nih.govresearchgate.net Research in yeast has shown that tunicamycin treatment leads to a significant downregulation of over a third of quantified unique glycopeptides. researchgate.net The lack of proper glycosylation can severely impair the correct folding and maturation of these proteins, often leading to their retention in the ER and subsequent degradation through pathways like ERAD. mdpi.com

Alteration of Cell Surface Glycoprotein Expression and Function

Many cell surface proteins, including receptors, transporters, and adhesion molecules, are glycoproteins. The N-linked glycans on these proteins are often crucial for their proper trafficking to the plasma membrane, stability, and function. By inhibiting glycosylation, tunicamycin can significantly alter the expression and function of these surface proteins. For example, studies have shown that tunicamycin treatment reduces the cell surface expression of the human Ca2+ receptor by impairing its proper processing and trafficking. oup.com Similarly, the cell surface expression of murine corin (B2432093) was reduced in tunicamycin-treated cells due to the intracellular accumulation of the non-glycosylated form. researchgate.net In chick embryo fibroblasts, while the synthesis rate of the major cell surface glycoprotein (CSP) was not altered by tunicamycin, its degradation rate was accelerated, leading to decreased levels on the cell surface. nih.gov Furthermore, tunicamycin has been shown to prevent the exposure of viral glycoproteins on the surface of infected cells. asm.org

Table 2: Impact of Tunicamycin on Cell Surface Glycoproteins

GlycoproteinCell Type/SystemObserved Effect of TunicamycinReference
Human Ca2+ ReceptorTransfected cellsReduced cell surface expression oup.com
Murine CorinHEK293-corin cellsReduced cell surface expression researchgate.net
Cell Surface Glycoprotein (CSP)Chick embryo fibroblastsAccelerated degradation, decreased cell surface levels nih.gov
Herpes Simplex Virus GlycoproteinsInfected cellsPrevented exposure on the cell surface asm.org
P-GlycoproteinL1210 cellsInhibited N-glycosylation without affecting membrane localization mdpi.com

Effects on Specific Glycoproteins (e.g., Dopamine (B1211576) D2/D3 Receptors, D2 Cell Adhesion Molecule)

Tunicamycin has been instrumental in elucidating the role of N-linked glycosylation in the function of various glycoproteins. Its ability to inhibit the initial step of this process prevents the addition of oligosaccharide chains to newly synthesized proteins, allowing researchers to study the consequences of this modification's absence.

Dopamine D2/D3 Receptors: Dopamine receptors, which are G protein-coupled receptors (GPCRs), are often N-linked glycoproteins. nih.gov Studies using tunicamycin have revealed that glycosylation is a critical post-translational modification that affects the expression, processing, and signaling of these receptors. nih.gov For the dopamine D2 and D3 receptors, tunicamycin treatment has been shown to inhibit their glycosylation. nih.gov This inhibition impacts receptor function, including cell surface expression and their internalization through specific microdomains in the plasma membrane. nih.gov Specifically, research indicates that N-linked glycosylation on the N-terminus of the D2 and D3 receptors is crucial for their interaction with caveolin-1 (B1176169) and clathrin, respectively, which in turn governs their endocytic pathways. nih.gov Inhibition of glycosylation with tunicamycin has been observed to reduce the total expression of D2 receptors. rsc.org

D2 Cell Adhesion Molecule (D2-CAM): The D2 cell adhesion molecule, a glycoprotein found in neural cells, is another target where tunicamycin has been used to understand the role of glycosylation. scispace.comnih.gov D2-CAM is initially synthesized as two polypeptides, A and B. scispace.comnih.gov In the presence of tunicamycin, which blocks the formation of high mannose cores, the molecular weights of these polypeptides are significantly reduced. scispace.comnih.gov This demonstrates that both forms of D2-CAM contain N-linked high mannose cores that are added co-translationally. scispace.com Further studies have shown that in the presence of tunicamycin, no labeling of polypeptides A or B with [3H]glucosamine or [¹⁴C]mannosamine occurs, confirming that their oligosaccharides are N-linked. semanticscholar.org This lack of glycosylation can also affect the transport of the molecule to the cell surface. semanticscholar.org

GlycoproteinCell Type/SystemEffect of TunicamycinObserved ConsequenceReference
Dopamine D2/D3 ReceptorsHEK293 CellsInhibition of N-linked glycosylationReduced total receptor expression (D2R), altered internalization pathways. nih.govrsc.org nih.govrsc.org
D2 Cell Adhesion Molecule (D2-CAM)Cultured fetal rat brain neuronsBlocks addition of high mannose coresReduced molecular weight of polypeptides A and B, indicating the presence of N-linked glycans. scispace.comnih.gov scispace.comnih.gov

Influence on Cell Cycle Progression and Apoptosis Induction

Tunicamycin exerts significant effects on cell cycle progression and the induction of apoptosis, primarily through mechanisms linked to endoplasmic reticulum (ER) stress.

Cell Cycle Arrest Mechanisms (e.g., G0/G1, S phase)

Research has consistently shown that tunicamycin can induce cell cycle arrest in various cell types. In breast cancer cells, tunicamycin treatment leads to a dose-dependent arrest in the G0/G1 phase. nih.govoncotarget.com This G0/G1 arrest is also observed in thyroid cancer cells and is a key part of how tunicamycin sensitizes these cells to other therapeutic agents. nih.gov In renal cell carcinoma cells, tunicamycin has been found to arrest the cell cycle at both the G0/G1 and S phases. alliedacademies.org Similarly, in glioma cells, tunicamycin treatment resulted in cell cycle arrest at the S phase. nih.gov The underlying mechanism for this arrest often involves the modulation of key cell cycle regulatory proteins. pnas.org

Apoptotic Pathway Activation (e.g., Caspases, PARP, Bax, Bcl-2, p53)

Tunicamycin is a potent inducer of apoptosis through the activation of intrinsic and ER stress-mediated pathways. In non-small cell lung cancer (NSCLC) cells, tunicamycin promotes apoptosis by up-regulating cleaved PARP, activating caspases-9 and -3, and increasing the expression of the pro-apoptotic protein Bax. e-century.us It also decreases the expression of the anti-apoptotic protein Bcl-2 in hepatic stellate cells, further tipping the balance towards cell death. frontiersin.org The activation of caspase-12, an ER stress-specific caspase, has also been observed. frontiersin.org While p53 is a critical regulator of apoptosis, some studies show that tunicamycin can decrease its expression in certain contexts. nih.gove-century.us In human pluripotent stem cells, tunicamycin is one of the agents used to trigger distinct apoptotic pathways, highlighting their sensitivity to apoptosis induction. escholarship.org

Regulation of Cyclin Expression (e.g., Cyclin D1, Cyclin D2)

A key mechanism by which tunicamycin induces cell cycle arrest is through the downregulation of cyclin proteins. Multiple studies have demonstrated that tunicamycin treatment leads to a marked decrease in the expression of cyclin D1 and cyclin D2. nih.gove-century.us This reduction in cyclin D1 and D2 has been observed in non-small cell lung cancer cells and glioma cells, contributing to the observed cell cycle arrest. nih.gove-century.us In breast cancer cells, tunicamycin causes a concentration-dependent decrease in cyclin D1. nih.govoncotarget.com The inhibition of cyclin D1 translation is a rapid response to the ER stress induced by tunicamycin and occurs despite continued mitogenic stimulation. pnas.org While cyclin D1 is significantly affected, the levels of cyclin D2 may only be modestly reduced in some cell lines. pnas.org

Cellular ProcessKey Molecules/Pathways AffectedObserved Effect of TunicamycinCell Type ExamplesReference
Cell Cycle ArrestG0/G1 phase, S phaseInduces arrestBreast cancer, Renal cell carcinoma, Glioma nih.govoncotarget.comalliedacademies.orgnih.gov nih.govoncotarget.comalliedacademies.orgnih.gov
Apoptosis InductionCaspasesActivation of caspase-3, -9, -12 e-century.usfrontiersin.orgNon-small cell lung cancer, Hepatic stellate cells e-century.usfrontiersin.org e-century.usfrontiersin.org
PARPInduces cleavage e-century.us e-century.us
Bax/Bcl-2Upregulates Bax, downregulates Bcl-2 e-century.usfrontiersin.org e-century.usfrontiersin.org
p53Decreases expression in some cancer cells nih.gove-century.us nih.gove-century.us
Cyclin RegulationCyclin D1Decreases expression/translation nih.govoncotarget.comnih.govpnas.orge-century.usNon-small cell lung cancer, Glioma, Breast cancer nih.govoncotarget.comnih.gove-century.us nih.govoncotarget.comnih.govpnas.orge-century.us
Cyclin D2Decreases expression nih.gove-century.us nih.gove-century.us

Effects on Cellular Stress Responses Beyond ER Stress

While tunicamycin is primarily known as an inducer of ER stress, its effects extend to other cellular stress pathways, most notably oxidative stress.

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

The accumulation of unfolded proteins in the ER, triggered by tunicamycin, can lead to the production of reactive oxygen species (ROS). oup.com This ER-related ROS production is a significant aspect of the cellular response to tunicamycin. oup.com Studies have shown that tunicamycin treatment enhances ROS production in various cell types, including chondrocytes and prostate cancer cells. nih.govresearchgate.net This increase in ROS can lead to oxidative damage, evidenced by lipid peroxidation and the generation of products like malondialdehyde. nih.gov The induction of ROS by tunicamycin is linked to the activation of apoptotic pathways, as the accumulation of ROS can cause mitochondrial membrane potential loss and subsequent activation of caspases. nih.govresearchgate.net In some systems, the source of this ROS production has been linked to NADPH oxidase (NOX) systems. nih.govresearchgate.net The resulting oxidative stress also triggers antioxidant defense mechanisms within the cell. oup.com

Perturbation of Specific Metabolic Pathways (e.g., Thyroid Hormone Metabolism)

Tunicamycins, as potent inhibitors of N-linked glycosylation, induce significant endoplasmic reticulum (ER) stress, which in turn profoundly disrupts thyroid hormone metabolism. This perturbation occurs at multiple levels, from the synthesis of the precursor protein thyroglobulin to the activation of thyroid hormones in peripheral tissues. The thyroid gland, with its high capacity for protein synthesis and secretion, is particularly vulnerable to ER stress-induced dysfunction. plos.orgjci.org

The synthesis of thyroid hormones is a multi-step process heavily reliant on the proper functioning of the ER. Key proteins such as thyroglobulin (Tg), thyroid peroxidase (TPO), and the sodium/iodide symporter (NIS) are essential for hormone production. plos.orgresearchgate.net Tunicamycin-induced ER stress has been shown to downregulate the expression of these critical components. mdpi.comresearchgate.net Studies using the rat thyroid cell line FRTL-5 have demonstrated that treatment with tunicamycin leads to a dose-dependent decrease in the mRNA levels of Tg, TPO, and NIS. plos.orgplos.org This reduction in gene expression is, at least in part, mediated by the downregulation of key transcriptional regulators of these genes, including thyroid transcription factor-1 (TTF-1), thyroid transcription factor-2 (TTF-2), and paired box gene 8 (PAX-8). mdpi.com

Furthermore, tunicamycin directly impacts the biosynthesis and secretion of thyroglobulin, the large glycoprotein precursor for thyroid hormones. By inhibiting N-linked glycosylation, tunicamycin causes misfolding of newly synthesized Tg, leading to its retention within the ER. oup.com This blockage of Tg transport not only reduces the amount of substrate available for hormone synthesis but also exacerbates ER stress, triggering the unfolded protein response (UPR). plos.orgoup.com In rat thyroid hemilobes, tunicamycin has been observed to strongly inhibit the rate of thyroglobulin exocytosis while only slightly decreasing its carbohydrate content. nih.govresearcher.life This suggests a regulatory link where the glycosylation status of the protein influences its synthesis and release. nih.govresearcher.life

Another critical point of disruption in thyroid hormone metabolism by tunicamycin is the activity of iodothyronine deiodinases, enzymes responsible for the conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3). physiology.org The type 2 deiodinase (D2), an ER-resident protein, is particularly sensitive to ER stress. nih.govoup.com Research has shown that tunicamycin-induced ER stress leads to a rapid loss of D2 activity, thereby reducing intracellular T3 production. nih.govoup.comnih.govdntb.gov.ua This effect is not due to increased degradation of the D2 protein but rather a suppression of its synthesis at the translational level, mediated by the activation of the eukaryotic initiation factor 2α (eIF2α) pathway. nih.govnih.gov

The inhibition of N-glycosylation by tunicamycin also affects the enzymatic activity of thyroid peroxidase (TPO). czytelniamedyczna.pl TPO is a key enzyme that catalyzes the iodination and coupling of tyrosine residues on thyroglobulin. czytelniamedyczna.pl Studies have indicated that inhibiting its N-glycosylation with tunicamycin can reduce its enzymatic activity at the cell surface, which is likely due to impaired intracellular trafficking of the enzyme. czytelniamedyczna.plpublisherspanel.com

Detailed Research Findings on Tunicamycin's Impact on Thyroid Hormone Metabolism

Parameter Model System Effect of Tunicamycin Reference(s)
Thyroglobulin (Tg) Synthesis Rat thyroid hemilobesInhibition of amino acid incorporation by 33% nih.govresearcher.life
Thyroglobulin (Tg) Exocytosis Rat thyroid hemilobesInhibition by 60-80% nih.govresearcher.life
Thyroglobulin (Tg) Glycosylation FRTL-5 cellsAlmost complete inhibition of N-linked glycosylation of newly synthesized Tg after 2 hours oup.com
mRNA Levels of Tg, TPO, NIS FRTL-5 thyrocytesDose-dependent reduction plos.orgplos.org
mRNA Levels of TSHR, TTF-1, TTF-2, PAX-8 FRTL-5 thyrocytesMarkedly decreased by 60-85% mdpi.com
Type 2 Deiodinase (D2) Activity MSTO-211H cellsDose-dependent loss of activity, down to 30% of control nih.govoup.com
Intracellular T3 Production D2-expressing cellsMarkedly decreased oup.com
Thyroid Peroxidase (TPO) Activity CHO cells expressing human TPOReduced by half at the cell surface czytelniamedyczna.pl

Advanced Research and Development of Tunicamycin Analogs

Structure-Activity Relationship (SAR) Studies of Tunicamycins and Their Analogs

The biological activity of tunicamycin (B1663573) and its analogs is intricately linked to their specific chemical structures. Variations in different parts of the molecule can significantly impact their inhibitory effects on target enzymes.

Impact of Fatty Acyl Chain Length and Branching on Activity

The fatty acyl chain of tunicamycin, which can vary in length and branching, plays a crucial role in its interaction with the target enzyme MraY. acs.org Native tunicamycin is a mixture of homologs with fatty acyl chains that differ in length (from n = 7 to 10) and branching patterns (iso and anteiso). acs.orgresearchgate.net

Studies have demonstrated that these variations in the N-acyl chain's length and branching pattern directly affect the biological activity of tunicamycins. caymanchem.comacs.org The separation and purification of these different homologs have allowed for more precise testing of their individual properties. researchgate.net Research has shown that the length and type of branching of the fatty acyl chain influence the binding to MraY. acs.org For instance, tunicamycin homologs with longer fatty acyl chains (C14 to C17) have been studied to understand their specific inhibitory actions. semanticscholar.org The ability of different tunicamycin homologs to induce certain cellular effects varies systematically with the length of their fatty acyl side-chain. semanticscholar.org

Interestingly, while the length and branching are critical, the saturation of the fatty acyl chain appears to have a lesser effect on potency. acs.org The analog TunR1, which has a saturated fatty acyl chain, shows similar IC50 values for MraY inhibition as native tunicamycin. acs.org This suggests that the trans-2,3-double bond in the N-acyl chain is not a critical determinant for antibacterial activity against MraY. caymanchem.com

Table 1: Impact of Fatty Acyl Chain Modifications on Tunicamycin Activity

Modification Analog Example Impact on MraY Binding/Activity Reference
Chain Length Varies (C14-C17) Affects binding affinity and biological activity. acs.orgsemanticscholar.org
Branching iso vs. anteiso Influences binding to MraY. acs.org
Saturation TunR1 Little to no significant change in potency against MraY. acs.orgcaymanchem.com

Role of Uracil (B121893) Moiety and Other Structural Modifications

The uracil moiety of tunicamycin is a key component for its binding to target enzymes like MraY and the human homolog GPT. acs.orgnih.gov In both enzymes, the uracil ring fits into a well-defined pocket and engages in π–π stacking interactions with a conserved phenylalanine residue (F228 in MraY and F249 in GPT). acs.orgsci-hub.se

However, the importance of the uracil ring's planarity for potent binding appears to differ between MraY and GPT. acs.org Modifications to the uracil ring have been explored through analogs like TunR2 and TunR3. acs.orgresearchgate.net In TunR2, the uracil ring is reduced to a 5,6-dihydrouracil. acs.orgresearchgate.net In TunR3, the dihydrouracil (B119008) ring is hydrolytically opened. acs.orgresearchgate.net While these modifications significantly reduce eukaryotic toxicity, they highlight the structural sensitivity of the interaction. researchgate.net Studies have shown that even minor alterations to the tunicamycin structure can lead to a loss of its inhibitory effects on N-glycosylation, emphasizing the precise structural requirements for its activity. nih.gov

Other structural modifications have also been investigated. For example, in quinovosamycin (QVM), the N-acetylglucosamine (GlcNAc) moiety is replaced by N-acetylquinovosamine (QuiNAc). acs.orgresearchgate.net The GlcNAc moiety itself is a critical motif for the inhibition of MraY. acs.org The tunicaminyluracil portion of the molecule is considered a key scaffold for its biological properties. acs.org

Table 2: Effect of Uracil and Other Structural Modifications on Tunicamycin Analogs

Analog Modification Key Finding Reference
TunR2 Reduced uracil ring (5,6-dihydrouracil) and saturated fatty acyl chain. Reduced eukaryotic toxicity while retaining antibacterial activity. acs.orgresearchgate.netcaymanchem.com
TunR3 Opened dihydrouracil ring and saturated fatty acyl chain. Less active on both bacteria and yeast. acs.orgresearchgate.net
QVM GlcNAc replaced by QuiNAc. Still inhibits N-linked glycosylation. acs.orgresearchgate.net

Synthetic and Semi-Synthetic Methodologies for Tunicamycin D2 and Related Analogs

The complex structure of tunicamycin has made its synthesis a significant challenge for organic chemists. However, various strategies have been developed to produce tunicamycin and its analogs for further study.

Total Synthesis Approaches (e.g., Tunicamycin V)

The total synthesis of tunicamycin V, a specific homolog of tunicamycin, has been accomplished by several research groups. acs.orgchemistryviews.orgnih.gov These synthetic routes are often complex, involving many steps. For example, one synthesis of tunicamycin V was achieved in a 24-step linear sequence. acs.org

Semi-Synthetic Strategies for Lipid-Altered and Other Variants (e.g., TunR1, TunR2)

Semi-synthetic methods provide a more direct route to creating tunicamycin analogs by chemically modifying the natural product. This approach has been particularly useful for generating lipid-altered variants. caymanchem.comcaymanchem.com

TunR1 and TunR2 are two important semi-synthetic analogs. researchgate.netcaymanchem.com They are prepared through the selective catalytic hydrogenation of tunicamycin. acs.org The preparation of TunR1 involves the reduction of the trans-2,3 double bond in the N-acyl chain using a Pd/C catalyst. acs.org TunR2 is produced by further hydrogenation using a Rh/Al2O3 catalyst, which reduces the double bond in the uracil ring in addition to the N-acyl chain. acs.org Another analog, TunR3, can be prepared by the base-catalyzed hydrolysis of TunR2, which opens the reduced uracil ring. acs.org

These semi-synthetic analogs, particularly TunR1 and TunR2, have shown promise as they retain antibacterial activity but have significantly reduced toxicity to eukaryotic cells. researchgate.netcaymanchem.com This makes them valuable lead compounds for the development of new antibiotics. caymanchem.com

Combinatorial Biosynthesis for Novel Analog Generation

Combinatorial biosynthesis represents a powerful strategy for generating novel tunicamycin analogs. This approach involves manipulating the biosynthetic gene cluster of tunicamycin-producing organisms, such as Streptomyces species. researchgate.netoup.com

The identification and characterization of the tunicamycin gene cluster (composed of at least 12 genes, tunA-tunL) has been a critical first step. oup.comnih.gov Understanding the function of these genes allows for targeted genetic modifications to create new "designer" tunicamycin analogs with potentially enhanced or selective bioactivity. researchgate.netoup.com For instance, insights into the biosynthesis of the branched-chain fatty acid component of tunicamycin have been used to produce novel variants through precursor-directed biosynthesis. caymanchem.com This involves feeding the producing organism with different fatty acid precursors to be incorporated into the final tunicamycin structure. caymanchem.com This approach provides a viable route for generating a diverse range of tunicamycin analogs with improved properties. caymanchem.com

Rational Design of Selective Inhibitors Based on Tunicamycin Scaffolds

The development of tunicamycin analogs as viable therapeutic agents hinges on the rational design of molecules that exhibit high selectivity for the bacterial target, MraY, while minimizing interaction with the human homolog, GlcNAc-1-P-transferase (GPT), also known as DPAGT1. nih.govnih.gov The off-target inhibition of GPT is the primary cause of the cytotoxicity observed with natural tunicamycins, as it disrupts the essential pathway of N-linked glycosylation in mammalian cells. osti.govnih.gov Structural and functional analyses of both MraY and GPT have provided critical insights into the molecular basis of their inhibition by tunicamycin, paving the way for structure-based drug design to enhance selectivity. nih.govnih.gov

Strategies for Enhancing MraY Selectivity and Reducing Off-Target GPT Inhibition

One of the most significant differences lies in the binding pocket for the N-acetylglucosamine (GlcNAc) moiety of tunicamycin. nih.gov In human GPT, this pocket is tightly enclosed by a loop (loop E), which makes extensive contact with the GlcNAc sugar. nih.gov In contrast, the corresponding region in bacterial MraY is more solvent-exposed. researchgate.net This structural variance offers a prime opportunity for chemical modification. Researchers have successfully designed a tunicamycin analog where the GlcNAc moiety is replaced by a bulkier N-acetylmuramic acid (MurNAc) sugar. nih.gov This modification was based on the rationale that the larger MurNAc group could not be accommodated within the constrained GPT active site, while MraY, whose natural substrate contains a MurNAc moiety, would still bind the analog. nih.gov This approach proved highly effective, resulting in a greater than 1000-fold decrease in the inhibition of human GPT, while maintaining a similar affinity for MraY as the parent tunicamycin. nih.govnih.gov

Another structural feature that can be leveraged is the 6''-hydroxyl group of the GlcNAc ring, which has been identified as critical for MraY inhibition but less so for GPT. nih.gov This difference provides a rationale for designing analogs that specifically target this interaction in MraY. acs.org

Furthermore, modifications to the uracil and fatty acyl chain portions of the tunicamycin scaffold have been explored to enhance selectivity. acs.org The uracil binding pocket and the residues interacting with the 6''-hydroxyl group are considered important structural motifs for designing more potent and selective non-nucleoside MraY inhibitors. nih.gov For instance, an analog with a reduced 5,6-dihydrouracil ring (TunR2) showed only a ~1.5 times higher IC50 for MraY compared to the parent compound, suggesting this modification is well-tolerated by the bacterial enzyme. nih.gov

The table below summarizes the inhibitory activity of a rationally designed tunicamycin analog against human GPT and its bacterial target MraY.

CompoundTarget EnzymeIC50Fold Change in Inhibition vs. Tunicamycin
Tunicamycin hGPT~9 nM-
Tunicamycin-MurNAc hGPT~15 µM~1667-fold decrease
Tunicamycin MraY--
Tunicamycin-MurNAc MraYSimilar to TunicamycinNo significant change
Data derived from functional analyses comparing the inhibitory concentration (IC50) of tunicamycin and its MurNAc derivative on human GPT (hGPT) and bacterial MraY. nih.gov

Development of Non-Cytotoxic Tunicamycin Cyclitol Analogs

In addition to modifying the core tunicamycin structure, researchers have developed novel analogs based on a cyclitol scaffold. uthsc.edu This approach aims to create chemically and metabolically stable compounds with reduced toxicity. One such promising lead compound is TN-Cy-TBPA . uthsc.edu This analog was developed through a highly efficient total synthesis process and was designed to be a selective inhibitor of DPAGT1. uthsc.edu

Unlike natural tunicamycin, which is toxic to healthy cells, TN-Cy-TBPA has demonstrated a lack of toxicity even at high concentrations (50 µM). uthsc.edu This significant reduction in cytotoxicity is a major advancement, potentially converting the toxic natural product into a viable pharmacological inhibitor. uthsc.edu The development of these cyclitol analogs represents a successful strategy to decouple the therapeutic activity from the inherent toxicity of the tunicamycin scaffold. uthsc.edu

Preclinical In Vitro and In Vivo Model Systems for Analog Evaluation

The evaluation of newly synthesized tunicamycin analogs requires a robust pipeline of preclinical models to assess their efficacy, toxicity, and pharmacokinetic properties. This typically involves a combination of in vitro cell-based assays and in vivo animal models.

Mammalian Cell Line Assays for Toxicity and Efficacy (e.g., HepG2, PC3, NSCLC)

Mammalian cell lines are crucial for the initial screening of tunicamycin analogs to determine their cytotoxic profiles and anti-cancer potential. Various cancer cell lines, including hepatocellular carcinoma (HepG2), prostate cancer (PC3), and non-small cell lung cancer (NSCLC) cells, have been utilized for this purpose.

HepG2 Cells: These human liver cancer cells are often used to assess the general toxicity of compounds. nih.gov Studies have shown that natural tunicamycin reduces the viability of HepG2 cells in a dose-dependent manner. researchgate.netnih.gov Tunicamycin analogs, such as NGI-1, have been tested on HepG2 cells to confirm their reduced toxicity, with some analogs showing no cell toxicity liability (EC50 > 30 μM). nih.gov The combination of tunicamycin with other agents has also been investigated in HepG2 cells to explore synergistic anti-cancer effects. nih.gov

PC3 Cells: This androgen-independent prostate cancer cell line is another common model for evaluating the effects of tunicamycin and its analogs. Treatment of PC3 cells with tunicamycin has been shown to reduce cell viability, induce apoptosis, and cause endoplasmic reticulum (ER) stress. oncotarget.comresearchgate.netnih.gov These cells have been used to investigate the molecular mechanisms of tunicamycin-induced cell death, including the role of reactive oxygen species (ROS) and the activation of mTORC1. nih.gov

NSCLC Cells: Non-small cell lung cancer cell lines, such as A549 and H1299, are used to evaluate the potential of tunicamycin and its analogs as anti-cancer agents for lung malignancies. nih.gove-century.us Research has demonstrated that tunicamycin can inhibit the growth, migration, and invasion of NSCLC cells. e-century.us It has also been shown to have a radiosensitizing effect, making cancer cells more susceptible to radiation therapy. nih.gov Analogs like NGI-1 have been shown to block the proliferation of specific RTK-driven NSCLC cell lines. nih.gov

The table below provides a summary of findings from studies using these mammalian cell lines to evaluate tunicamycin.

Cell LineCancer TypeKey Findings with Tunicamycin/Analogs
HepG2 Hepatocellular CarcinomaTunicamycin reduces cell viability in a dose-dependent manner. researchgate.netnih.gov Certain analogs show no toxicity. nih.gov
PC3 Prostate CancerTunicamycin induces ER stress and apoptosis. oncotarget.comresearchgate.netnih.gov
NSCLC (A549, H1299) Non-Small Cell Lung CancerTunicamycin inhibits growth and invasion and acts as a radiosensitizer. nih.gove-century.us

Zebrafish Infection Models (e.g., Mycobacterium marinum)

Zebrafish (Danio rerio) have emerged as a powerful in vivo model for evaluating the efficacy and toxicity of novel antimicrobial compounds. The Mycobacterium marinum infection model in zebrafish is particularly relevant as it serves as a surrogate for human tuberculosis (TB), caused by Mycobacterium tuberculosis. usda.gov

This model has been instrumental in the evaluation of modified tunicamycin analogs, TunR1 and TunR2 . usda.gov These analogs were specifically designed to have reduced eukaryotic toxicity while retaining potent antibacterial activity against mycobacteria. usda.gov In the zebrafish model, both TunR1 and TunR2 were investigated for their ability to reduce the bacterial burden of M. marinum compared to untreated controls. researchgate.net Importantly, these studies also assessed the in vivo toxicity of the analogs. The findings indicated that TunR2, in particular, exhibits potent antibiotic properties with low toxicity in this vertebrate model system. usda.govnih.gov This demonstrates the utility of the zebrafish model for the preclinical evaluation of tunicamycin analogs, providing crucial data on both anti-infective efficacy and whole-organism toxicity before moving to more complex mammalian models. usda.govresearchgate.net

Assessment of Pharmacokinetic Properties of Analogs

Understanding the pharmacokinetic (PK) properties of new drug candidates is essential for their development. This includes assessing their absorption, distribution, metabolism, and excretion (ADME). For tunicamycin analogs, improving PK properties is a key goal.

The non-cytotoxic cyclitol analog, TN-Cy-TBPA , has undergone preliminary pharmacokinetic evaluation in CD-1 mice. uthsc.edu The results revealed that this analog possesses drug-like properties, a significant improvement over the parent tunicamycin V. uthsc.edu One of the notable advantages of TN-Cy-TBPA is its improved solubility; its salts can be readily dissolved in saline, whereas tunicamycin V has very poor solubility (< 0.2 mg/mL). uthsc.edu Furthermore, TN-Cy-TBPA demonstrated a much better safety profile in mice, with an LD50 greater than 20 mg/kg (intravenous), compared to less than 2.0 mg/kg for tunicamycin V. uthsc.edu These favorable pharmacokinetic and safety data underscore the potential of this class of analogs as progressable drug leads. uthsc.edu

Emerging Research Frontiers for Tunicamycin D2 and Tunicamycins

Integration with Other Therapeutic Modalities (e.g., Vitamin D, Pramipexole)

The integration of tunicamycin (B1663573) with other therapeutic agents is a burgeoning field of research, aimed at enhancing efficacy, overcoming drug resistance, and mitigating potential toxicity. Studies are exploring synergistic interactions with a range of compounds, from vitamins to neuroprotective agents and conventional chemotherapeutics.

Combination with Vitamin D and Pramipexole: Investigations into the combined effects of tunicamycin and vitamin D have yielded complex results. In a study involving prostate cancer (PC3) and neuronal (NSC34) cells, the combination of tunicamycin with vitamin D metabolites (1,25D3 or 25D3) appeared to increase endoplasmic reticulum (ER) stress in NSC34 cells, while the effects on PC3 cells were varied and inconclusive . Another study noted that tunicamycin pretreatment could negate the protective effects of a vitamin D metabolite against UV-induced damage in keratinocytes researchgate.net. These findings suggest a complex interplay between tunicamycin-induced ER stress and vitamin D signaling pathways that requires further elucidation.

Conversely, the dopamine (B1211576) agonist Pramipexole has demonstrated a neuroprotective capacity against tunicamycin-induced toxicity. Research shows that Pramipexole can rescue PC12h cells from cell death caused by tunicamycin, a typical inducer of ER stress nih.gov. This protective effect suggests that co-administration of Pramipexole could potentially counteract some of the neurotoxic effects associated with tunicamycin, a significant consideration for its therapeutic development.

Synergy with Anticancer Agents: A significant area of research is the use of tunicamycin to overcome chemoresistance in cancer cells. Tunicamycin has been shown to synergistically enhance the toxicity of various anticancer drugs in multidrug-resistant cell lines. uct.ac.zanih.gov For instance, it can increase the sensitivity of resistant ovarian and gastric cancer cells to agents like doxorubicin (B1662922) and cisplatin. uct.ac.zanih.govresearchgate.net The mechanism often involves the amplification of ER stress, which pushes cancer cells toward apoptosis. nih.govresearchgate.net Studies have demonstrated that combining tunicamycin with drugs such as chloroquine (B1663885) or erlotinib (B232) can significantly increase cancer cell death compared to treatment with either agent alone. nih.govaacrjournals.org

Combination AgentCell Line/ModelObserved EffectReference(s)
Vitamin D Metabolites NSC34 (neuronal)Apparent increase in ER stress
Pramipexole PC12h (pheochromocytoma)Reduces tunicamycin-induced toxicity and cell death nih.gov
Doxorubicin, Vincristine UWOV2 (ovarian cancer)Enhanced cytotoxicity and reversal of drug resistance uct.ac.za
Erlotinib H1650, A549 (NSCLC)Sensitizes resistant cells to erlotinib, enhancing apoptosis aacrjournals.org
Chloroquine PC-3 (prostate cancer)Synergistic increase in cell death nih.gov
Adriamycin SGC7901/ADR (gastric)Overcomes chemoresistance by aggravating ER stress nih.gov

Elucidating Novel Biological Functions and Interacting Pathways

While tunicamycin is fundamentally known as an inhibitor of N-acetylglucosamine (GlcNAc)-1-P transferase (DPAGT1), thereby blocking N-linked glycosylation and inducing the Unfolded Protein Response (UPR), recent studies have uncovered additional biological activities and interacting pathways. nih.govagscientific.com

Novel Biological Functions: Beyond its canonical function, tunicamycin has been identified as an activator of the aryl hydrocarbon receptor (AhR) – dioxin responsive element (DRE) signaling pathway. nih.gov This activation appears to be independent of its effects on protein glycosylation or ER stress, suggesting a distinct mechanism of action that could have implications for its pharmacological profile. nih.gov Furthermore, research has indicated that long-chain homologs of tunicamycin can directly inhibit protein long-chain acylation (palmitoylation). researchgate.net This action, separate from its impact on glycosylation, was shown to cause a reversible collapse of neuronal growth cones, pointing to a role for tunicamycin in modulating dynamic fatty acylation processes critical for neurite extension. researchgate.net

Interacting Cellular Pathways: Tunicamycin-induced ER stress triggers a cascade of cellular responses, engaging multiple signaling pathways. The UPR is a primary consequence, leading to the activation of key stress sensors and transcription factors such as ATF6 and XBP1s, and the upregulation of molecular chaperones like GRP78/BIP and GRP94. nih.gov If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, often mediated by the transcription factor CHOP. nih.govresearchgate.net

Tunicamycin's influence extends to other major cellular signaling networks. It has been shown to inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival. researchgate.net Additionally, tunicamycin-induced ER stress can activate autophagy, a cellular recycling process, through pathways like the IRE1/JNK signaling axis. nih.gov Recent findings also suggest that tunicamycin can disrupt sulfur amino acid metabolism, leading to a depletion of the endogenous antioxidant glutathione (B108866) (GSH) and thereby inducing oxidative stress. mdpi.com

Interacting PathwayKey MediatorsConsequence of InteractionReference(s)
Unfolded Protein Response (UPR) GRP78, ATF6, XBP1s, CHOPInitial attempt at cell survival; prolonged stress leads to apoptosis nih.govnih.gov
PI3K/AKT/mTOR p-PI3K, p-AKT, p-mTORInhibition of the pathway, affecting cell growth and survival researchgate.net
Autophagy IRE1, JNKActivation of autophagy as a stress response nih.gov
Aryl Hydrocarbon Receptor (AhR) AhR, DREActivation of the AhR-DRE signaling pathway nih.gov
Oxidative Stress Glutathione (GSH)Depletion of GSH, leading to increased oxidative stress mdpi.com
Protein Palmitoylation N/ADirect inhibition of long-chain fatty acid transfer to proteins researchgate.net

Bioengineering of Producing Organisms for Enhanced or Novel Tunicamycin Production

Advances in genomics and synthetic biology have enabled the bioengineering of the microorganisms that produce tunicamycin, primarily Streptomyces species like Streptomyces chartreusis. nih.gov The goal of this research is to increase production yields, generate novel analogs with improved therapeutic properties, and create more efficient production platforms through heterologous expression.

Understanding the Tunicamycin Biosynthetic Gene Cluster: The foundation of bioengineering lies in understanding the tunicamycin biosynthetic gene cluster (tun). This cluster in S. chartreusis contains 14 genes (tunA through tunN) responsible for assembling the complex tunicamycin molecule. nih.gov Deletion analysis has revealed that a minimal set of just six genes (tunABCDEH) is essential for producing the tunicamycin core structure in a heterologous host. nih.gov Other genes, such as tunI and tunJ, are involved in exporting the antibiotic and conferring immunity to the producing organism. nih.gov

The detailed characterization of the biosynthetic pathway has uncovered unique enzymatic steps, such as the formation of novel exo-glycal intermediates by the enzymes TunA and TunF. researchgate.netnih.govsemanticscholar.org This deep mechanistic understanding provides a roadmap for targeted genetic manipulation to alter the final structure of the molecule.

Heterologous Production and Novel Analogs: By transferring the tun gene cluster into more genetically tractable and faster-growing host organisms, researchers can create more efficient systems for tunicamycin production. Streptomyces coelicolor has been successfully used as a heterologous host for this purpose. nih.govresearchgate.net Other hosts, such as E. coli, P. putida, and B. subtilis, are also being explored for the production of various natural products from Streptomyces. mdpi.com

This heterologous expression platform is not only for enhancing yield but also for creating novel tunicamycins. By modifying or swapping genes within the tun cluster, it is possible to generate new derivatives. For example, altering the genes responsible for attaching the variable fatty acyl side chain could produce a library of analogs. This approach has already led to the development of modified tunicamycins, such as TunR1 and TunR2, which were engineered to have significantly reduced toxicity to eukaryotic cells while retaining potent antibacterial activity. nih.gov Such bioengineering efforts hold the promise of developing next-generation tunicamycins with a superior therapeutic index.

Gene(s)Putative FunctionRole in BioengineeringReference(s)
tunABCDEH Essential for biosynthesisCore set required for heterologous production of the tunicamycin scaffold. nih.gov
tunFGKLN Non-essential (auxiliary)May improve efficiency; can be omitted for minimal cluster expression. nih.gov
tunI, tunJ ABC transporter (export)Important for conferring resistance/immunity in the host strain. nih.gov
tunM MethyltransferaseImplicated in self-resistance for the producing organism. nih.gov
tunA, tunF Dehydratase, EpimeraseCatalyze formation of unique intermediates; targets for pathway engineering. nih.govresearchgate.netnih.gov

Q & A

Q. What is the molecular mechanism of tunicamycin D2 in inducing endoplasmic reticulum (ER) stress?

this compound inhibits N-linked glycosylation by blocking the UDP-HexNAc:polyprenol-P HexNAc-1-P transferase enzyme, preventing the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate. This disrupts protein folding in the ER lumen, activating the unfolded protein response (UPR) pathways (PERK, IRE1α, ATF6). To validate this mechanism, researchers can use western blotting to monitor phosphorylation of PERK and eIF2α, or qPCR to assess downstream targets like ATF4 and XBP1 .

Q. What are standard experimental concentrations of this compound in cell culture studies?

Typical concentrations range from 0.1–5 µg/mL, depending on cell type and treatment duration. For example:

  • RAW264.7 macrophages : 0.5 µg/mL for 2 hours to inhibit LPS-induced iNOS/COX-2 .
  • Colon cancer cells (SW620) : 1–2 µg/mL for 24–48 hours to induce cell cycle arrest .
    Dose optimization via viability assays (e.g., MTT) is critical to avoid off-target cytotoxicity .

Q. How can researchers confirm this compound’s inhibition of protein glycosylation?

Use lectin-based assays (e.g., ConA or WGA lectins) to detect glycoprotein levels via flow cytometry or immunoblotting. Alternatively, metabolic labeling with azide-modified sugars (e.g., Ac4ManNAz) followed by click chemistry can visualize glycosylation changes. Co-treatment with glycosylation rescue agents (e.g., 4-phenylbutyric acid) serves as a negative control .

Q. What are the primary readouts for this compound-induced ER stress?

  • Molecular : Phosphorylated PERK, eIF2α, and JNK; spliced XBP1 mRNA.
  • Functional : Upregulation of CHOP (apoptosis marker), GRP78/BiP (chaperone), and caspase-3 cleavage.
  • Phenotypic : Reduced cell proliferation (Ki67/PCNA staining) or increased apoptosis (Annexin V/PI) .

Advanced Research Questions

Q. How should researchers design dose-response experiments for this compound in co-treatment studies?

Adopt a two-dimensional combinatorial matrix (e.g., 96-well plate format) to test this compound with other ER stressors (e.g., thapsigargin) or pathway inhibitors (e.g., GSK2606414 for PERK). Measure outputs like protein synthesis rates (via puromycin incorporation) and growth phenotypes (via time-lapse microscopy or flow cytometry) . Include controls for additive/synergistic effects using Bliss independence or Chou-Talalay models .

Q. How can contradictory data on ER stress marker expression be resolved?

Contradictions often arise from cell-type-specific UPR activation thresholds or temporal dynamics. For example:

  • Time-course experiments : CHOP may peak at 12 hours, while BiP increases gradually over 24 hours.
  • Pathway crosstalk : PERK inhibition may upregulate IRE1α signaling. Validate with pathway-specific inhibitors and single-cell RNA-seq to capture heterogeneity .

Q. What methodologies distinguish this compound’s effects from other ER stressors (e.g., brefeldin A)?

  • Glycosylation-specific assays : Tunicamycin uniquely blocks N-glycosylation, whereas brefeldin A disrupts Golgi trafficking. Use PNGase F digestion to confirm glycan loss in tunicamycin-treated samples.
  • Transcriptomic profiling : Compare enrichment of UPR-related gene sets (e.g., ATF4, DDIT3) versus Golgi stress markers (e.g., CREB3L1) .

Q. How can long-term this compound exposure in animal models be optimized to minimize toxicity?

In C57BL/6 mice , administer this compound via intraperitoneal injection (1–2 mg/kg) with staggered dosing (e.g., every 48 hours) to balance ER stress induction and survival. Monitor serum ALT/AST for hepatotoxicity and use ER stress reporter models (e.g., XBP1-GFP) to track tissue-specific responses .

Q. What genetic backgrounds may confound this compound studies?

  • Glycosylation-deficient cell lines : CHO-Lec1 cells lack GlcNAc transferase I, masking tunicamycin’s effects.
  • UPR knockout models : PERK−/− cells may exhibit compensatory IRE1α activation. Use CRISPR/Cas9-engineered isogenic lines to isolate pathway contributions .

Q. How can multi-omics data be integrated to study this compound’s off-target effects?

Combine phosphoproteomics (e.g., ERK/JNK activation), lipidomics (e.g., ceramide accumulation), and metabolomics (e.g., UDP-GlcNAc levels) with RNA-seq. Use pathway enrichment tools (DAVID, GSEA) to identify crosstalk between ER stress and metabolic reprogramming .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.